



tri-GalNAc-COOH: A Versatile Building Block for Liver-Targeted PROTACs

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Compound of Interest		
Compound Name:	tri-GalNAc-COOH	
Cat. No.:	B10855413	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key challenge in PROTAC development is achieving tissue-specific delivery to enhance efficacy and minimize off-target effects. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, represents an attractive target for selective drug delivery. Tri-antennary N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for ASGPR. Consequently, **tri-GalNAc-COOH**, a derivative featuring a carboxylic acid handle, serves as an invaluable building block for the synthesis of liver-targeting PROTACs and other conjugates designed to be internalized by hepatocytes via receptor-mediated endocytosis.

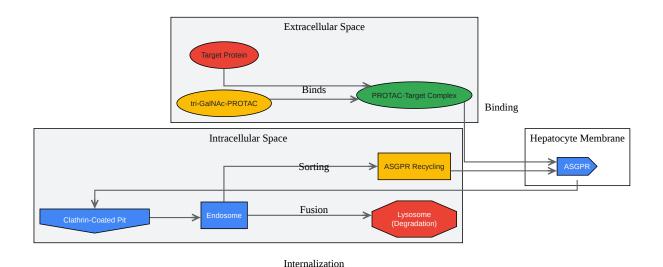
This document provides detailed application notes and protocols for the utilization of **tri-GalNAc-COOH** in the development of PROTACs.

Principle of Action: ASGPR-Mediated Endocytosis

PROTACs incorporating a tri-GalNAc moiety leverage the natural biological pathway of ASGPR-mediated endocytosis for targeted delivery to liver cells. Upon administration, the tri-GalNAc ligand of the PROTAC binds to the ASGPR on hepatocytes. This binding event triggers



clathrin-mediated endocytosis, leading to the formation of an endosome containing the PROTAC-target protein complex. The endosome then traffics to the lysosome, where the acidic environment facilitates the degradation of the target protein. The ASGPR is then recycled back to the cell surface.



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Figure 1: ASGPR-mediated endocytosis of a tri-GalNAc-PROTAC.

Experimental ProtocolsProtocol 1: Synthesis of a tri-GalNAc-Linker Conjugate

This protocol describes the conjugation of **tri-GalNAc-COOH** to an amine-terminated linker, a common step in PROTAC synthesis. The carboxylic acid of **tri-GalNAc-COOH** is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of the linker to form a stable amide bond.



Materials:

- tri-GalNAc-COOH
- Amine-terminated linker (e.g., PEG linker with a terminal amine)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Reverse-phase HPLC system for purification

Procedure:

- Activation of tri-GalNAc-COOH:
 - Dissolve tri-GalNAc-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
 - Add DCC or EDC (1.2 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 4-6 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
 - Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU)
 byproduct if DCC was used. The resulting solution contains the tri-GalNAc-NHS ester.
- Conjugation to the Amine-Linker:

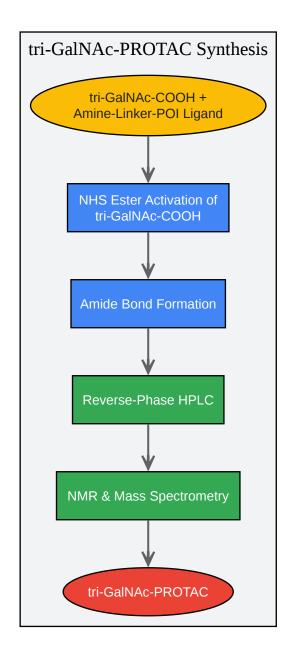
Methodological & Application





- In a separate flask, dissolve the amine-terminated linker (1 equivalent) in anhydrous DMF.
- Slowly add the solution of tri-GalNAc-NHS ester to the linker solution.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction by TLC or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by reverse-phase HPLC to obtain the pure tri-GalNAc-linker conjugate.
 - Characterize the final product by NMR and mass spectrometry.





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